molecular formula C11H11NO3 B1444543 Methyl 6-cyano-3-methoxy-2-methylbenzoate CAS No. 55289-18-4

Methyl 6-cyano-3-methoxy-2-methylbenzoate

Cat. No. B1444543
CAS RN: 55289-18-4
M. Wt: 205.21 g/mol
InChI Key: WPXGTTINFFCURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “Methyl 6-cyano-3-methoxy-2-methylbenzoate” is 1S/C11H11NO3/c1-7-9(14-2)5-4-8(6-12)10(7)11(13)15-3/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a solid substance . Its melting point is between 73 - 74 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-cyano-3-methoxy-2-methylbenzoate has been studied for its potential in various chemical syntheses and properties. For instance, Kanakam et al. (1989) describe a one-pot synthesis of 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates, which include derivatives like methyl 2-methoxy-6-methyl benzoate and related compounds. This synthesis method offers a route for preparing dihydroisocoumarins and 2,5-dialkylresorcinols, used in various chemical applications (Kanakam et al., 1989).

Applications in Dye and Pigment Industry

Mirković et al. (2014) conducted an experimental and theoretical study on methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones, which are related to the methyl 6-cyano-3-methoxy-2-methylbenzoate. These compounds have significant implications in the dye and pigment industry, evidenced by their characterization through X-ray single-crystal analysis and quantum chemical calculations (Mirković et al., 2014).

Computational Chemistry and Reactivity Studies

Arsyad et al. (2021) explored the stability and reactivity of cyclopolic acid compounds and their derivatives using semi-empirical methods. This study includes derivatives of methyl 6-cyano-3-methoxy-2-methylbenzoate, contributing to our understanding of the stability and reactivity of such compounds in computational chemistry (Arsyad et al., 2021).

Biological Activities and Applications

Badne et al. (2011) synthesized derivatives of 2-amino-6-methoxybenzothiazole, which relate to methyl 6-cyano-3-methoxy-2-methylbenzoate. They screened these compounds for antimicrobial activity, indicating potential biological applications of these derivatives (Badne et al., 2011).

Safety And Hazards

The safety information available indicates that “Methyl 6-cyano-3-methoxy-2-methylbenzoate” is a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces. After handling, skin should be washed thoroughly. If swallowed, a poison center or doctor should be contacted .

properties

IUPAC Name

methyl 6-cyano-3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7-9(14-2)5-4-8(6-12)10(7)11(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXGTTINFFCURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735166
Record name Methyl 6-cyano-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyano-3-methoxy-2-methylbenzoate

CAS RN

55289-18-4
Record name Methyl 6-cyano-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-cyano-3-methoxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-cyano-3-methoxy-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-cyano-3-methoxy-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 6-cyano-3-methoxy-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 6-cyano-3-methoxy-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 6-cyano-3-methoxy-2-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 6-cyano-3-methoxy-2-methylbenzoate

Citations

For This Compound
1
Citations
TM Cresp, RGF Giles, MV Sargent, C Brown… - Journal of the …, 1974 - pubs.rsc.org
… Concentration of the extract gave methyl 6-cyano-3-methoxy-2methylbenzoate (22) (2.66 g, 71%), as fine needles (from light petroleum), mp 71-72" (Found: C, 64.5; H, 5.55; N, 6.9. …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.